

Application Notes and Protocols for X-ray Crystallography of Macrolactones

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Compound of Interest

Compound Name: (14S,15R)-14-deoxyoxacyclododecindione

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the determination of macrolactone crystal structures using single-crystal X-ray diffraction. Macrolactones, a diverse class of natural products and synthetic compounds, are of significant interest in drug development due to their wide range of biological activities, including antibiotic, antifungal, and immunosuppressive properties. Elucidating their three-dimensional structure is crucial for understanding their mechanism of action and for guiding structure-based drug design.

Introduction to Macrolactone Crystallography

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. For macrolactones, this data is invaluable for confirming stereochemistry, identifying conformational isomers, and understanding intermolecular interactions that can influence their biological activity and pharmaceutical properties. The general workflow involves crystallization of the macrolactone, diffraction of X-rays by the resulting crystal, and computational analysis of the diffraction pattern to determine the molecular structure.

Experimental Protocols

Crystallization of Macrolactones

The critical first step in X-ray crystallography is obtaining high-quality single crystals. Due to their structural diversity, there is no universal crystallization method for macrolactones.

However, the following techniques are commonly employed for small organic molecules and have proven successful for this class of compounds.

a) Slow Evaporation:

- **Solvent Selection:** Dissolve the macrolactone in a suitable solvent or solvent mixture in which it is moderately soluble. Common solvents include acetone, acetonitrile, methanol, ethanol, ethyl acetate, and dichloromethane. The ideal solvent will allow for slow evaporation over several days to weeks.
- **Preparation:** Prepare a nearly saturated solution of the macrolactone in a clean glass vial.
- **Evaporation:** Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.
- **Incubation:** Store the vial in a vibration-free environment at a constant temperature.
- **Crystal Harvesting:** Once crystals of suitable size (typically 0.1-0.5 mm in at least one dimension) have formed, carefully remove them from the solution using a spatula or by decanting the solvent.

b) Vapor Diffusion:

This method is particularly useful when only small amounts of the macrolactone are available.

- **Solvent System:** Choose a solvent in which the macrolactone is soluble (the "good" solvent) and a less polar "anti-solvent" in which it is poorly soluble. The two solvents must be miscible.
- **Hanging Drop Method:**
 - Place a small drop (1-5 μ L) of the macrolactone solution on a siliconized glass coverslip.
 - Invert the coverslip and seal it over a well containing the anti-solvent.

- The vapor of the anti-solvent will slowly diffuse into the drop, gradually decreasing the solubility of the macrolactone and inducing crystallization.
- Sitting Drop Method:
 - Place a larger volume of the anti-solvent in the bottom of a sealed container.
 - Place a small vial or bridge containing the macrolactone solution inside the container.
 - The principle of vapor diffusion is the same as in the hanging drop method.

c) Anti-Solvent Crystallization:

- Solution Preparation: Dissolve the macrolactone in a minimal amount of a "good" solvent.
- Addition of Anti-Solvent: Slowly add an "anti-solvent" to the solution until it becomes slightly turbid.
- Inducing Crystallization: The solution can then be heated slightly to redissolve the precipitate and allowed to cool slowly to room temperature, or it can be left to stand for slow crystallization to occur at the interface of the two solvents.

X-ray Diffraction Data Collection

- Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures.
- Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo-K α or Cu-K α radiation) and a detector.
- Data Collection Strategy: Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage. A series of diffraction images are collected as the crystal is rotated in the X-ray beam. The data collection strategy is optimized to ensure a complete and redundant dataset is obtained.

Structure Solution and Refinement

- **Data Processing:** The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.
- **Structure Solution:** The initial phases of the structure factors are determined using direct methods or Patterson methods, which leads to an initial electron density map.
- **Model Building:** An initial model of the macrolactone molecule is built into the electron density map.
- **Structure Refinement:** The atomic coordinates and thermal parameters of the model are refined against the experimental diffraction data using least-squares methods. This process minimizes the difference between the observed and calculated structure factors. The quality of the final model is assessed by the R-factor and other statistical parameters.

Data Presentation

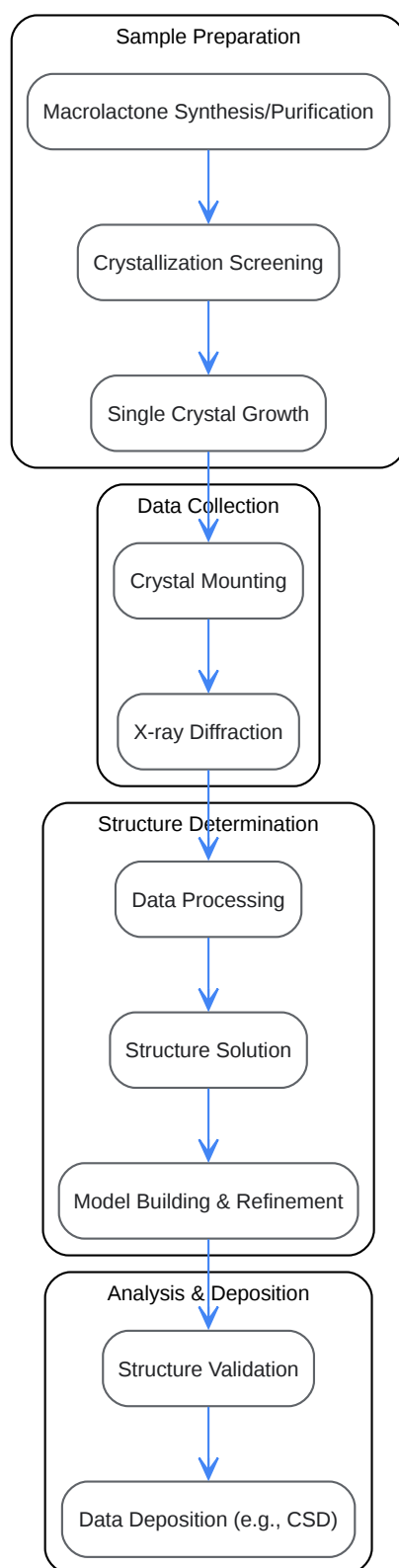
The following table summarizes crystallographic data for several well-known macrolactones, providing a reference for expected values in structure determination.

Macrolactone	Formula	Crystalline System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Resolution (Å)	R-factor
Clarithromycin	C ₃₈ H ₆₉ NO ₁₃	Monoclinic	P2 ₁	10.644	18.099	11.628	95.38	-	0.034[1][2]
Azithromycin	C ₃₈ H ₇₂ N ₂ O ₁₂	-	-	-	-	-	-	3.20	0.214[3]
Roxithromycin	C ₄₁ H ₇₆ N ₂ O ₁₅	Orthorhombic	P2 ₁ 2 ₁ 2 ₁	10.321	16.538	28.526	90	-	-[4]
Spiramycin	C ₄₃ H ₇₄ N ₂ O ₁₄	-	-	-	-	-	-	-	-
Solithromycin	C ₄₃ H ₆₅ FN ₆ O ₁₀	Orthorhombic	P2 ₁ 2 ₁ 2 ₁	8.607	19.026	28.098	90	-	0.0397[5]

Visualization of Workflows and Pathways

Experimental Workflow for Macrolactone X-ray Crystallography

The following diagram illustrates the key steps involved in determining the crystal structure of a macrolactone.

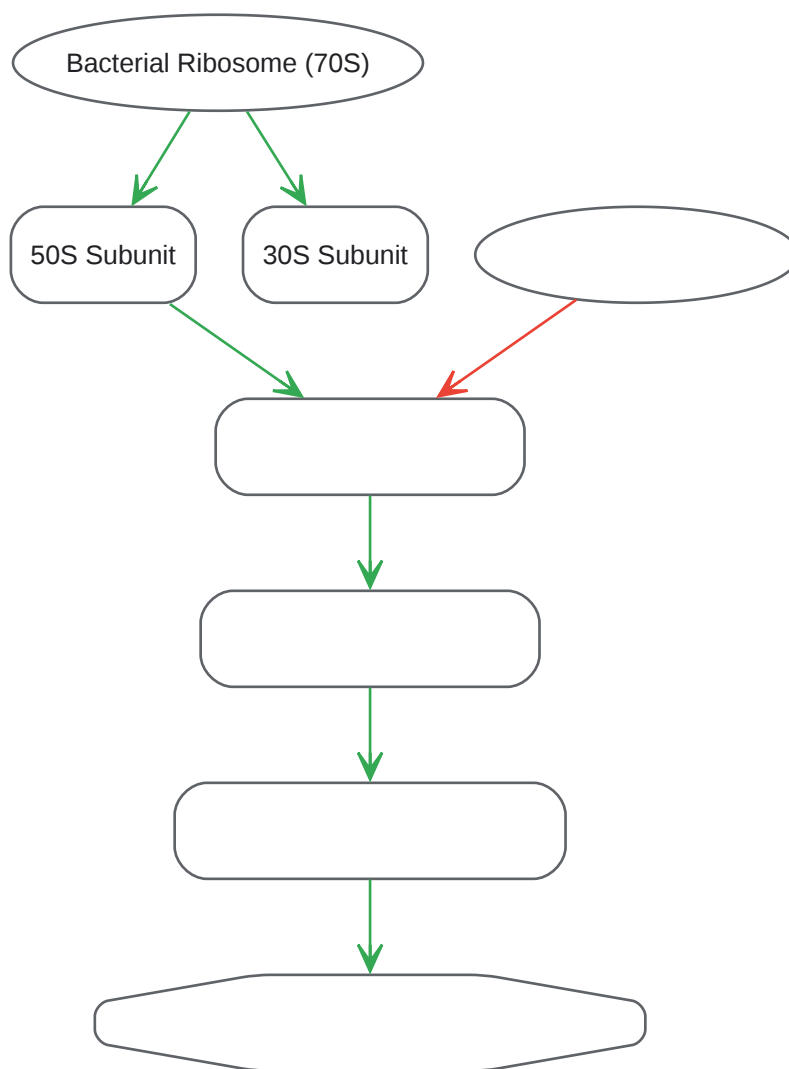


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Caption: Experimental workflow for macrolactone X-ray crystallography.

Signaling Pathway: Macrolide Antibiotic Mechanism of Action

This diagram illustrates the mechanism of action of macrolide antibiotics, which involves the inhibition of bacterial protein synthesis.

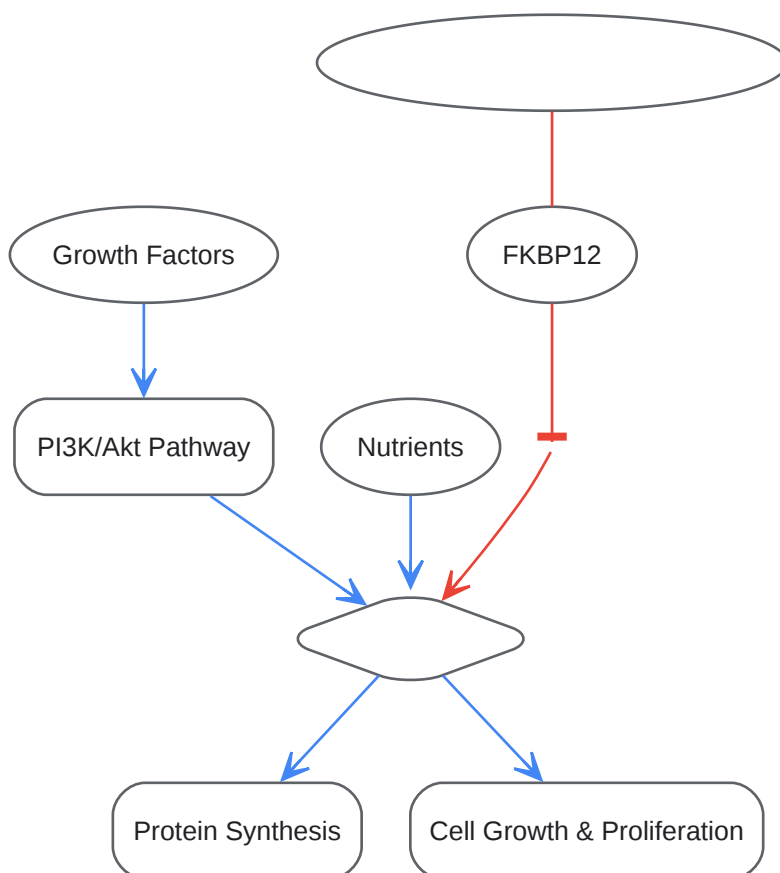


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Caption: Mechanism of action of macrolide antibiotics.

Signaling Pathway: Immunosuppressive Macrolactones and mTOR Inhibition

Certain macrolactones, such as sirolimus (rapamycin) and tacrolimus, exhibit immunosuppressive activity by inhibiting the mTOR (mechanistic Target of Rapamycin) signaling pathway.[6][7][8][9][10] This pathway is a central regulator of cell growth, proliferation, and survival.



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Caption: Inhibition of the mTOR signaling pathway by immunosuppressive macrolactones.[6][7][8][9][10]

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